9-Fluoro-11b,17,21-trihydroxy-16b-methylpregn-4-ene-3,20-dione 17-Propionate
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Overview
Description
9-Fluoro-11b,17,21-trihydroxy-16b-methylpregn-4-ene-3,20-dione 17-Propionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, including eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11b,17,21-trihydroxy-16b-methylpregn-4-ene-3,20-dione 17-Propionate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination at the 9-position, hydroxylation at the 11, 17, and 21 positions, and the introduction of a propionate ester at the 17-position. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11b,17,21-trihydroxy-16b-methylpregn-4-ene-3,20-dione 17-Propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield secondary alcohols.
Scientific Research Applications
9-Fluoro-11b,17,21-trihydroxy-16b-methylpregn-4-ene-3,20-dione 17-Propionate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: Studied for its effects on cellular processes, including inflammation and immune response.
Medicine: Applied in the treatment of inflammatory skin conditions and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets include cytokines, chemokines, and adhesion molecules, which play key roles in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Betamethasone: An isomer of dexamethasone with similar anti-inflammatory properties.
Dexamethasone: A potent synthetic corticosteroid used in various inflammatory and autoimmune conditions.
Clobetasol: A highly potent corticosteroid used for severe skin conditions.
Uniqueness
9-Fluoro-11b,17,21-trihydroxy-16b-methylpregn-4-ene-3,20-dione 17-Propionate is unique due to its specific fluorination at the 9-position and the presence of a propionate ester at the 17-position. These structural features enhance its potency and duration of action compared to other corticosteroids.
Properties
Molecular Formula |
C25H35FO6 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H35FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h11,14,17-19,27,29H,5-10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
InChI Key |
SBXHECDIRFBCAY-XGQKBEPLSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO |
Origin of Product |
United States |
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